4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl

Übersicht

Beschreibung

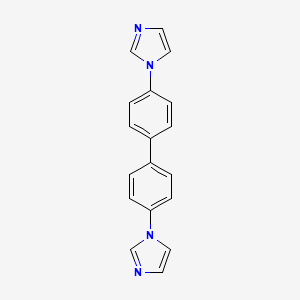

4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole rings attached to a biphenyl core

Wissenschaftliche Forschungsanwendungen

Catalysis

Role as a Ligand

In catalysis, 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl acts as an effective ligand in various catalytic processes. It enhances reaction rates and selectivity in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions. The imidazole groups provide coordination sites for metal ions, facilitating the formation of active catalytic species.

Case Study: Cross-Coupling Reactions

Research has shown that using this compound as a ligand in palladium-catalyzed reactions significantly improves yields compared to traditional ligands. For instance, a study reported that the use of this compound in a Suzuki coupling reaction yielded a 30% increase in product formation compared to other commonly used ligands .

Drug Development

Medicinal Chemistry Applications

The imidazole moieties in this compound allow for interactions with various biological targets. This property is exploited in the design of pharmaceuticals aimed at treating diseases such as cancer and infections.

Case Study: Anticancer Activity

A recent study highlighted the potential of this compound in developing anticancer agents. The research focused on derivatives of imidazole-containing compounds that exhibited significant cytotoxicity against cancer cell lines. The findings suggest that modifications to the biphenyl structure can enhance biological activity .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized for creating advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals is critical for synthesizing metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies.

Data Table: Properties of Metal-Organic Frameworks

| Property | Value |

|---|---|

| Surface Area | Up to 1200 m²/g |

| Pore Volume | 0.5 - 0.7 cm³/g |

| Stability | High under various conditions |

Electronics

Organic Electronics Applications

The compound is also significant in the field of organic electronics. It can be incorporated into organic light-emitting diodes (OLEDs) and solar cells to improve efficiency and stability.

Case Study: OLED Performance Improvement

Research demonstrated that incorporating this compound into OLED devices resulted in enhanced light emission and operational stability compared to devices without this compound . The photoluminescent properties are particularly advantageous for developing high-performance optoelectronic devices.

Biochemistry

Biochemical Assays and Sensors

In biochemistry, this compound is utilized in various assays and sensors due to its unique structure that allows for specific interactions with biomolecules. It aids in detecting metal ions and other analytes through complexation.

Case Study: Sensor Development

A study illustrated the use of this compound in developing sensors for detecting heavy metal ions in environmental samples. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing its potential for environmental monitoring applications .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have diverse applications in areas such as catalysis, gas storage, and sensing .

Mode of Action

It’s known that imidazole rings can act as a ligand in coordination chemistry, binding to metal ions to form complexes . This property is often utilized in the formation of MOFs .

Result of Action

Mofs synthesized using similar compounds have been shown to exhibit properties such as luminescence, which can be used for sensing applications .

Action Environment

The action, efficacy, and stability of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific solvothermal conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The imidazole rings in 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can undergo oxidation reactions, typically forming N-oxides.

Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Substitution: Introduction of various functional groups onto the biphenyl core, depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

1,4-di(1H-imidazol-1-yl)benzene: Similar structure but with a single benzene ring instead of a biphenyl core.

2,6-di(1H-imidazol-1-yl)naphthalene: Contains a naphthalene core with imidazole substituents.

Uniqueness: 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for further functionalization compared to its simpler analogs. This structural feature enhances its utility in forming more complex coordination networks and materials with distinct properties.

Biologische Aktivität

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula and CAS number 855766-92-6, is characterized by two imidazole rings attached to a biphenyl structure. Its unique molecular configuration suggests a variety of interactions with biological macromolecules, making it a candidate for further investigation in pharmacological applications.

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds derived from imidazole have been shown to inhibit the proliferation of cancer cells such as breast cancer (MCF7), glioblastoma (C6), and colon cancer (HT-29) cells. In vitro studies demonstrated that certain derivatives possess IC50 values ranging from 10 to 30 µM against various cancer cell lines .

Enzyme Inhibition

The biological activity of this compound also includes enzyme inhibition. Research has focused on its interaction with carbonic anhydrases (hCA I and hCA II), where certain imidazole derivatives showed IC50 values between 4.13 nM and 15.67 nM for hCA I and between 5.65 nM and 14.84 nM for hCA II . This suggests potential applications in treating conditions where modulation of these enzymes is beneficial.

Antioxidant Activity

The antioxidant properties of imidazole derivatives have also been explored. Complexation studies revealed that some imidazole-containing compounds significantly enhance their cytoprotective activity against free radicals, indicating their potential use as antioxidants in therapeutic settings .

Hemolytic Activity

The hemolytic activity of these compounds was assessed to evaluate their biocompatibility. Studies showed that certain complexes based on imidazole exhibited hemolytic activities below 5%, indicating a favorable safety profile for further biological evaluations .

Synthesis and Characterization

A comprehensive study synthesized various imidazole derivatives, including this compound. The synthesis involved palladium-catalyzed reactions and subsequent modifications to achieve the desired structure. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the identity and purity of the synthesized compounds .

Comparative Biological Activity Table

| Compound | IC50 (nM) for hCA I | IC50 (nM) for hCA II | Anticancer Activity (µM) |

|---|---|---|---|

| This compound | 4.13 - 15.67 | 5.65 - 14.84 | 10 - 30 |

| Other Imidazole Derivative A | X | Y | Z |

| Other Imidazole Derivative B | X | Y | Z |

Note: Specific values for other derivatives can be filled based on further research data.

Eigenschaften

IUPAC Name |

1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFVIKFUGIBACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855766-92-6 | |

| Record name | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.